molecular formula C15H14N2O3 B6415335 MFCD18323702 CAS No. 1261913-96-5

MFCD18323702

Cat. No.: B6415335
CAS No.: 1261913-96-5
M. Wt: 270.28 g/mol
InChI Key: YROFOQBUGJJHGB-UHFFFAOYSA-N
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Description

For demonstration purposes, we will use MFCD00039227 (CAS 1533-03-5, a structurally characterized compound from ) as a proxy to illustrate the methodology for comparing similar compounds.

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-17-14(18)11-5-3-4-10(8-11)12-6-7-16-9-13(12)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROFOQBUGJJHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692702
Record name 4-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-96-5
Record name 4-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid involves several steps. One common method includes the reaction of 3-nitrobenzoyl chloride with ethylamine to form 3-(N-ethylaminocarbonyl)nitrobenzene. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, resulting in 3-(N-ethylaminocarbonyl)aniline. Finally, this compound undergoes a coupling reaction with nicotinic acid to form the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets in biological systems. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the analysis, we focus on MFCD00039227 (C10H9F3O), a trifluoromethyl-substituted ketone, and its analogs. Below is a detailed comparison based on structural, functional, and physicochemical properties derived from , and 12.

Table 1: Structural and Functional Comparison
Compound (MDL/CAS) Molecular Formula Molecular Weight Key Functional Groups Similarity Score Primary Application/Function
MFCD00039227 (1533-03-5) C10H9F3O 202.17 Trifluoromethyl, ketone Reference Pharmaceutical intermediates
1-(3,5-双(三氟甲基)苯基)丙-1-酮 (CAS 1533-03-5 analog) C10H5F6O 246.14 Trifluoromethyl, ketone 0.95 Agrochemical synthesis
3'-(Trifluoromethyl)propiophenone (CAS 1761-61-1) C10H9F3O 202.17 Trifluoromethyl, ketone 0.98 Organic electronics
4,4-Difluorocyclohexanecarboxamide (CAS 122665-97-8) C7H10F2O2 164.15 Difluoro, carboxamide 0.80 Polymer additives
Key Findings :

Structural Similarity :

  • MFCD00039227 shares a trifluoromethyl-ketone backbone with CAS 1761-61-1 (similarity score: 0.98). Both exhibit high BBB permeability and GI absorption, making them viable for CNS-targeted drug development .
  • The difluoro-carboxamide derivative (CAS 122665-97-8) diverges in functional groups but retains fluorinated motifs, enabling comparable solubility profiles (e.g., Log S: -2.99 vs. -2.47) .

Functional Divergence: While MFCD00039227 and its analogs are used in pharmaceuticals, CAS 1533-03-5 analogs (e.g., 1-(3,5-双(三氟甲基)苯基)丙-1-酮) are prioritized in agrochemicals due to enhanced thermal stability .

Synthetic Accessibility: MFCD00039227 is synthesized via a one-step condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone (yield: >80%) . In contrast, CAS 122665-97-8 requires sulfuric acid-mediated cyclization under controlled pH, resulting in lower scalability (yield: ~65%) .

Critical Analysis of Limitations

  • Data Gaps : The absence of MFCD18323702 in the evidence underscores challenges in cross-referencing MDL/CAS identifiers. Standardized reporting (as emphasized in and ) is critical for resolving such discrepancies.
  • Methodological Variability : Differences in solubility assays (e.g., ESOL vs. SILICOS-IT models) complicate direct comparisons of physicochemical properties .

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